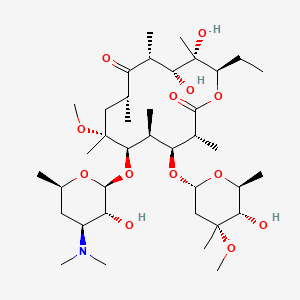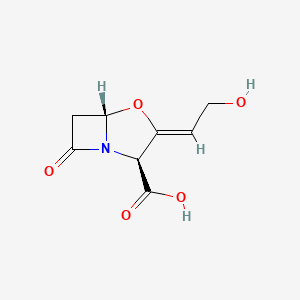
Clonixin
Übersicht
Beschreibung
Clonixin, also known as 2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid, is a nonsteroidal anti-inflammatory drug (NSAID). It possesses analgesic, antipyretic, and platelet-inhibitory properties. This compound is primarily used in the treatment of chronic arthritic conditions and certain soft tissue disorders associated with pain and inflammation .
Wissenschaftliche Forschungsanwendungen
Clonixin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zur Synthese und Reaktivität von NSAR verwendet.
Biologie: this compound wird auf seine Auswirkungen auf zelluläre Prozesse und seine Interaktionen mit biologischen Molekülen untersucht.
Medizin: Es wird bei der Entwicklung neuer entzündungshemmender und schmerzstillender Medikamente eingesetzt.
Industrie: this compound wird zur Formulierung von pharmazeutischen Produkten zur Behandlung von Schmerzen und Entzündungen verwendet
5. Wirkmechanismus
This compound übt seine Wirkung durch Hemmung der Aktivität von Cyclooxygenase-Enzymen, insbesondere Cyclooxygenase-1 und Cyclooxygenase-2, aus. Diese Enzyme sind für die Umwandlung von Arachidonsäure in Prostaglandine verantwortlich, die Lipidverbindungen sind, die eine bedeutende Rolle bei der Vermittlung von Entzündungen, Schmerzen und Fieber spielen .
Ähnliche Verbindungen:
Diclofenac: Ein weiteres NSAR mit ähnlichen entzündungshemmenden und schmerzlindernden Eigenschaften.
Ibuprofen: Ein weit verbreitetes NSAR mit vergleichbaren Wirkungen auf Schmerzen und Entzündungen.
Naproxen: Ein NSAR, das ebenfalls Cyclooxygenase-Enzyme hemmt und zur Behandlung von Schmerzen und Entzündungen eingesetzt wird.
Einzigartigkeit von this compound: this compound ist in seiner spezifischen chemischen Struktur einzigartig, die zu seinem besonderen pharmakologischen Profil beiträgt. Im Gegensatz zu einigen anderen NSAR hat this compound eine einzigartige Kombination aus analgetischen, antipyretischen und Thrombozytenaggregationshemmenden Wirkungen gezeigt, was es besonders effektiv bei der Behandlung chronischer Arthritis und bestimmter Weichteilgewebsstörungen macht .
Wirkmechanismus
Target of Action
Clonixin is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the mediation of inflammatory responses .
Mode of Action
This compound functions by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in a reduction in the production of prostaglandins . Prostaglandins are involved in various physiological processes such as inflammation, pain perception, and fever generation. Therefore, by reducing their production, this compound can alleviate symptoms associated with these processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting the COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostaglandins . This results in a decrease in the levels of prostaglandins, which in turn reduces inflammation, pain, and fever .
Pharmacokinetics
It is known that this compound is administered orally . Its metabolism involves glucuronidation via UGT2B7 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound can alleviate these symptoms associated with various conditions such as arthritis, migraines, and various soft tissue disorders .
Action Environment
Like other drugs, factors such as temperature, ph, and the presence of other substances could potentially affect its stability, efficacy, and action
Biochemische Analyse
Biochemical Properties
It is known that Clonixin is similar in structure to Diclofenac, another NSAID . It produces vasodilation and analgesia .
Molecular Mechanism
The molecular mechanism of this compound does not appear to have been investigated on a molecular level. It is presumed to function similarly to other NSAIDs by inhibiting cycloxygenase enzymes 1 and 2, resulting in a reduction in prostaglandin production .
Temporal Effects in Laboratory Settings
A new solvate of this compound has been obtained by crystal growth in dimethylacetamide (DMA), indicating that the compound may have different forms under different conditions .
Metabolic Pathways
As an NSAID, it is likely to be involved in the arachidonic acid pathway, which is responsible for the production of prostaglandins .
Subcellular Localization
As an NSAID, it is likely to be found in areas of the cell involved in the production of prostaglandins .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Clonixin wird aus 2-Chlornicotinsäure und 3-Chlor-2-methylanilin synthetisiert. Der Syntheseweg beinhaltet die Reaktion von 2-Chlornicotinsäure mit 3-Chlor-2-methylanilin in Gegenwart eines geeigneten Katalysators und unter kontrollierten Temperatur- und Druckbedingungen .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound über einen ähnlichen Syntheseweg, jedoch in größerem Maßstab hergestellt. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Clonixin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Es kann zu reduzierten Derivaten reduziert werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Alkylierungsmittel.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Oxide entstehen, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: A widely used NSAID with comparable effects on pain and inflammation.
Naproxen: An NSAID that also inhibits cyclooxygenase enzymes and is used to treat pain and inflammation.
Uniqueness of Clonixin: this compound is unique in its specific chemical structure, which contributes to its distinct pharmacological profile. Unlike some other NSAIDs, this compound has been shown to have a unique combination of analgesic, antipyretic, and platelet-inhibitory actions, making it particularly effective in the treatment of chronic arthritic conditions and certain soft tissue disorders .
Eigenschaften
IUPAC Name |
2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOMYZFHNHFSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046121 | |
| Record name | Clonixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
The mechanism of clonixin does not appear to have been investigated on a molecular level. It is presumed to function similarly to other NSAIDs by inhibiting cycloxygenase enzymes 1 and 2 resulting in a reduction in prostaglandin production. | |
| Record name | Clonixin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17737-65-4 | |
| Record name | Clonixin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17737-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clonixin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017737654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clonixin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLONIXIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clonixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clonixin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLONIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7DXN0M42R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)


